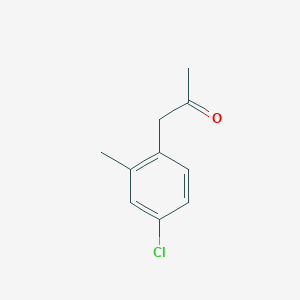

1-(4-Chloro-2-methylphenyl)propan-2-one

Description

1-(4-Chloro-2-methylphenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone with a 4-chloro-2-methylphenyl group at the carbonyl position. Its molecular formula is C₁₀H₁₁ClO, and it is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding 72% as a white solid . The compound’s structure is confirmed by spectroscopic methods (e.g., NMR, IR) and crystallographic refinement tools like SHELXL . Its chlorine and methyl substituents on the phenyl ring confer unique electronic and steric properties, influencing reactivity and applications in organic synthesis.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIOVJPBRIIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 4-chloro-2-methylbenzoic acid.

Reduction: 1-(4-chloro-2-methylphenyl)propan-2-ol.

Substitution: 1-(4-methoxy-2-methylphenyl)propan-2-one.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an intermediate in drug synthesis or its potential biological activity.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the chlorine atom with other halogens or functional groups significantly alters properties:

Notes:

- The numerical values (-/90.4/93.2) in likely represent melting points or thermal stability metrics. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may explain the slight differences in these properties .

- Diiodo-substituted analogs (e.g., 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one) exhibit distinct NMR profiles due to iodine’s heavy-atom effect, influencing spin-spin coupling and chemical shifts .

Methoxy- and Methyl-Substituted Analogs

Methoxy and methyl groups introduce electron-donating effects, contrasting with chlorine’s electron-withdrawing nature:

Key Findings :

- Methoxy groups enhance solubility in polar solvents due to increased polarity, whereas methyl groups improve steric hindrance, affecting reaction kinetics .

- The crystal structure of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (R factor = 0.038) demonstrates precise spatial arrangement, contrasting with the less-studied steric effects of this compound .

Functional Group Variations

Variations in the propan-2-one backbone or substituent functional groups lead to divergent reactivity:

Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.